molecular formula C20H20N2O3 B7714769 N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide

货号 B7714769
分子量: 336.4 g/mol
InChI 键: XDFZSFGKGPMNFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide, also known as QL-IX-55, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QL-IX-55 is a member of the benzamide family and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.

作用机制

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide selectively inhibits PTP1B by binding to its catalytic site and preventing the dephosphorylation of insulin receptor substrates (IRSs). This leads to increased insulin signaling and glucose uptake in peripheral tissues, resulting in improved glycemic control. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose uptake in skeletal muscle cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells in vitro. In animal models of obesity and insulin resistance, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has also been shown to reduce inflammation in adipose tissue and improve liver function in obese mice.

实验室实验的优点和局限性

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, the high cost of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide may limit its widespread use in research studies.

未来方向

Future research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide could focus on its potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. In addition, further studies could investigate the molecular mechanisms underlying the effects of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide on insulin signaling and glucose homeostasis. Finally, the development of more potent and selective inhibitors of PTP1B could lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders.

合成方法

The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with N,N-dimethyl-4-aminobenzamide in the presence of acetic acid and sodium acetate. The resulting compound is then subjected to a catalytic hydrogenation reaction to obtain N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide. The purity of the compound is typically confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学研究应用

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide leads to improved insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been shown to improve lipid metabolism and reduce inflammation in animal models of obesity and insulin resistance.

属性

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-4-6-14(7-5-13)20(24)22(2)12-16-10-15-11-17(25-3)8-9-18(15)21-19(16)23/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFZSFGKGPMNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)CC2=CC3=C(C=CC(=C3)OC)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,4-dimethylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。